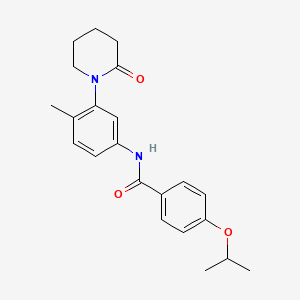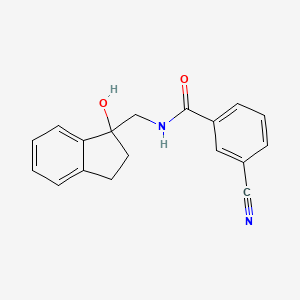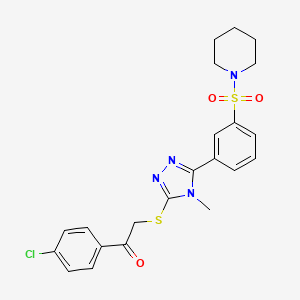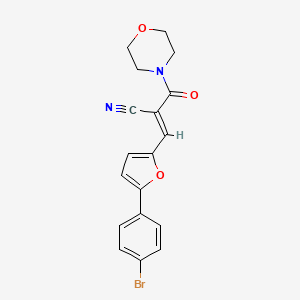
4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as MMPIP, is a small molecule that has been extensively studied for its potential therapeutic applications. MMPIP belongs to the class of piperidine compounds and has been shown to interact with the metabotropic glutamate receptor subtype 7 (mGluR7), a member of the G-protein coupled receptor family.
Applications De Recherche Scientifique
Anti-acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and alkyl or phenyl groups at specific positions significantly enhanced activity. One compound exhibited substantial inhibitory effects on AChE, showing promise as an antidementia agent Sugimoto et al., 1990.
Anti-Cancer Potential
Soni et al. (2015) designed and synthesized novel quinuclidinone derivatives as potential anti-cancer agents. These compounds showed potent anti-cancer activity against various cancer cell lines, indicating their potential in cancer therapy Soni et al., 2015.
Histone Deacetylase Inhibition
Zhou et al. (2008) reported on the synthesis and biological evaluation of a compound that selectively inhibits certain histone deacetylases (HDACs), showing significant anti-tumor activity and highlighting its potential as an anticancer drug Zhou et al., 2008.
Antioxidant and Antimicrobial Properties
Dai et al. (2016) investigated novel hydroxypyridinone derivatives for their potential as shrimp preservatives, finding strong tyrosinase inhibitory and antimicrobial activities. These compounds also possessed antioxidant properties, suggesting their utility in food preservation Dai et al., 2016.
Polymer Material Synthesis
Summers and Quirk (1998) described the synthesis of aromatic amide and carboxyl-functionalized polymers, demonstrating the potential applications of these materials in various industrial and technological fields Summers & Quirk, 1998.
Propriétés
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)27-19-11-8-17(9-12-19)22(26)23-18-10-7-16(3)20(14-18)24-13-5-4-6-21(24)25/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAFCOCGWRQTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649828.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2649832.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide](/img/structure/B2649835.png)
![N-(2-bromo-4-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2649836.png)
![Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2649839.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2649842.png)
![2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2649843.png)




